anabaenopeptin H

Description

Properties

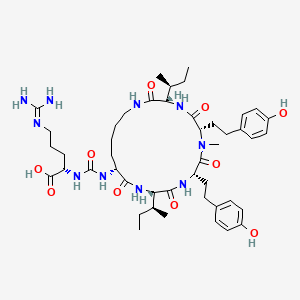

Molecular Formula |

C46H70N10O10 |

|---|---|

Molecular Weight |

923.1 g/mol |

IUPAC Name |

(2S)-2-[[(3S,6S,9S,12S,15R)-3,12-bis[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C46H70N10O10/c1-6-27(3)37-41(61)49-25-9-8-11-33(52-46(66)53-35(44(64)65)12-10-26-50-45(47)48)39(59)54-38(28(4)7-2)42(62)51-34(23-17-29-13-19-31(57)20-14-29)43(63)56(5)36(40(60)55-37)24-18-30-15-21-32(58)22-16-30/h13-16,19-22,27-28,33-38,57-58H,6-12,17-18,23-26H2,1-5H3,(H,49,61)(H,51,62)(H,54,59)(H,55,60)(H,64,65)(H4,47,48,50)(H2,52,53,66)/t27-,28-,33+,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

FUQPCSMHHDRTPK-KUIUNYDASA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[C@@H](C)CC)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CCCN=C(N)N)C(=O)O)C(C)CC)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O |

Synonyms |

anabaenopeptin H |

Origin of Product |

United States |

Biogeographical Distribution and Producer Organisms of Anabaenopeptin H

Global Occurrence Patterns of Anabaenopeptins in Aquatic and Terrestrial Environments

Anabaenopeptins, as a class of cyanobacterial metabolites, exhibit a widespread global distribution, having been identified in a variety of aquatic and terrestrial ecosystems. mdpi.comencyclopedia.pubmdpi.com Their presence has been documented in freshwater bodies such as lakes and reservoirs, as well as in marine environments. mdpi.comfrontiersin.orgnih.gov Terrestrial occurrences have also been noted, with anabaenopeptins found in locations like the leaves of plants in coastal forests and in terrestrial mats within bamboo forests. mdpi.com

The distribution of anabaenopeptin variants can differ based on the environment. For instance, anabaenopeptins A and B have been detected across freshwater, marine, and terrestrial ecosystems. mdpi.com In contrast, some variants are more specific to certain environments. For example, thirteen anabaenopeptin variants were found to be common to both freshwater and marine habitats, while only anabaenopeptin C was identified in both terrestrial and freshwater environments. mdpi.com No shared anabaenopeptin variants have been reported between terrestrial and marine strains. mdpi.com The amino acid composition of anabaenopeptins can also vary with the environment; for example, isoleucine is a common amino acid in position 1 for anabaenopeptins from aquatic environments, whereas phenylalanine is more frequently found in this position in terrestrial strains. mdpi.comencyclopedia.pub

Anabaenopeptins are frequently detected in cyanobacterial blooms and can sometimes be more abundant than other well-known cyanotoxins like microcystins. mdpi.comacs.org Studies in various countries, including Japan, Germany, Finland, Norway, Poland, Spain, and the USA, have reported the occurrence of anabaenopeptins in freshwater bodies. mdpi.com

Cyanobacterial Genera Associated with Anabaenopeptin Production

A diverse range of cyanobacterial genera are known to produce anabaenopeptins. These producers are found in both filamentous and unicellular forms and inhabit freshwater, marine, and terrestrial environments. mdpi.comnih.gov

Prominent genera associated with anabaenopeptin production include:

Anabaena : The first anabaenopeptins, A and B, were isolated from Anabaena flos-aquae. mdpi.comfrontiersin.org

Planktothrix : This genus, including species like Planktothrix agardhii and Planktothrix rubescens, is a significant producer of various anabaenopeptins. mdpi.comfrontiersin.org

Microcystis : Several species within this genus, such as Microcystis aeruginosa, are known to produce anabaenopeptins. mdpi.comnih.govvwr.com

Nodularia : This genus is another well-documented producer of anabaenopeptins. frontiersin.orgmdpi.com

Oscillatoria : Species like Oscillatoria agardhii have been identified as producers of multiple anabaenopeptin variants. nih.govmdpi.com

Nostoc : Various Nostoc species isolated from terrestrial environments are also known to produce anabaenopeptins. mdpi.comnih.gov

Other genera that have been associated with anabaenopeptin production include Aphanizomenon, Lyngbya, Schizothrix, Woronichinia, Brasilonema, and Desmonostoc. mdpi.commdpi.comnih.gov Filamentous cyanobacteria tend to have a greater number of gene clusters for anabaenopeptin synthesis compared to unicellular strains. nih.gov

Specific Producer Strains of Anabaenopeptin H, e.g., Oscillatoria agardhii NIES-595 and Microcystis spp.

The production of this compound has been specifically attributed to the cyanobacterium Oscillatoria agardhii NIES-595 . mdpi.comnpatlas.orgdoi.orgnih.gov Research has identified this strain as the source of both anabaenopeptin G and H. mdpi.comnih.gov

While Microcystis species are known producers of a variety of anabaenopeptins, including anabaenopeptins A, B, F, and G, the specific production of this compound by Microcystis has also been reported. mdpi.comnih.govresearchgate.net One study lists this compound as being produced by Microcystis spp. researchgate.net

Table 1: Known Producer Strains of this compound

| Producer Organism | Reference |

|---|---|

| Oscillatoria agardhii NIES-595 | mdpi.comnpatlas.orgdoi.orgnih.gov |

| Microcystis spp. | researchgate.net |

Environmental Factors Influencing this compound Expression and Distribution

The production and distribution of anabaenopeptins, including this compound, are influenced by a variety of environmental factors. mdpi.comencyclopedia.pub While the specific factors influencing this compound expression are not extensively detailed in the available literature, general trends for anabaenopeptin production provide valuable insights.

Key environmental factors include:

Nutrient Availability: High availability of nitrogen and phosphorus has been associated with increased amounts of cell-bound anabaenopeptins. researchgate.net The production of anabaenopeptins generally continues as long as the cyanobacterial cultures are growing. researchgate.net In some cases, nitrogen depletion did not enhance anabaenopeptin F production, suggesting that under such stress, the organism may prioritize growth and survival over secondary metabolite production. d-nb.info Conversely, the addition of nitrogen-rich amino acids like arginine has been shown to increase microcystin (B8822318) production in Planktothrix agardhii, a known anabaenopeptin producer, which may suggest a similar influence on anabaenopeptin synthesis. researchgate.net

Light Intensity and Temperature: Both light intensity and temperature can affect anabaenopeptin concentrations. d-nb.info In many instances, an increase in temperature and light intensity leads to a rise in the peptide concentration per biovolume. d-nb.info However, the response can be complex, with concentrations of anabaenopeptin F showing patterns dependent on both factors. d-nb.info

Growth Rate: The net production rate of anabaenopeptins has been found to be linearly correlated with the growth rate of the producing cyanobacterium, such as Planktothrix. researchgate.net This suggests that the growth activity is a major regulator of anabaenopeptin production. researchgate.net

Environmental Habitat: The surrounding environment plays a crucial role in the biosynthesis of different anabaenopeptin variants. mdpi.comencyclopedia.pub The prevalence of certain amino acids in the anabaenopeptin structure can differ between aquatic and terrestrial environments, indicating an adaptive response to the specific challenges and resources of each habitat. mdpi.comencyclopedia.pub

Table 2: Environmental Factors and Their Influence on Anabaenopeptin Production

| Factor | Influence | Reference |

|---|---|---|

| Nutrient Availability | High nitrogen and phosphorus associated with increased production. | researchgate.net |

| Light Intensity | Increased intensity can lead to higher concentrations. | d-nb.info |

| Temperature | Increased temperature can lead to higher concentrations. | d-nb.info |

| Growth Rate | Production rate is linearly correlated with growth rate. | researchgate.net |

| Habitat | Influences the structural variants and amino acid composition. | mdpi.comencyclopedia.pub |

Biosynthesis of Anabaenopeptin H and Anabaenopeptin Analogues

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis Pathway

Anabaenopeptins, including anabaenopeptin H, are assembled by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govmdpi.commdpi.com This pathway allows for the incorporation of both proteinogenic and non-proteinogenic amino acids, contributing to the vast structural diversity of these peptides. mdpi.com The NRPS machinery functions as an assembly line, with distinct modules responsible for the activation, modification, and condensation of specific amino acids. nih.govmdpi.com

The general structure of anabaenopeptins is a five-amino-acid ring linked to an exocyclic amino acid via a characteristic ureido bond. nih.govmdpi.com The biosynthesis follows the collinearity principle, where the sequence of modules on the NRPS enzyme dictates the sequence of amino acids in the final peptide. mdpi.commdpi.com A typical NRPS module consists of an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain that carries the growing peptide chain, and a condensation (C) domain that forms the peptide bonds. nih.govmdpi.commdpi.com Additional domains, such as epimerase (E) and methyltransferase (M) domains, can be present to introduce further structural modifications. mdpi.commdpi.com The process culminates with a thioesterase (TE) domain, which releases and often cyclizes the final peptide product. nih.govmdpi.com

Anabaenopeptin Gene Clusters (apt genes) and Genetic Organization

The genetic blueprint for anabaenopeptin synthesis is encoded within dedicated gene clusters, commonly referred to as apt gene clusters. nih.govmdpi.com These clusters have been identified in various cyanobacterial genera, including Anabaena, Nostoc, Nodularia, and Planktothrix. nih.govmdpi.commdpi.commdpi.com The nomenclature for these gene clusters can vary, with designations such as ana and apn also being used in different strains. nih.gov

A typical apt gene cluster, such as the one found in Planktothrix agardhii strain CYA126/8, consists of five genes (apnA to apnE) that encode six NRPS modules. asm.orgfrontiersin.org The organization of these clusters is often conserved across different species. mdpi.comacs.org For example, the apt cluster in Sphaerospermopsis torques-reginae ITEP-024 shows a similar four-gene organization (aptABCD) encoding a six-module NRPS, which is comparable to clusters in Anabaena, Nodularia, and Nostoc. mdpi.com In some cyanobacteria, like S. torques-reginae and Nodularia spumigena, the apt gene cluster is found co-located with the spumigin (spu) gene cluster. acs.org

Interestingly, some strains exhibit variations in their gene cluster organization. For instance, the Anabaena sp. 90 strain possesses two alternative NRPS starter modules, encoded by two aptA genes, which is thought to have arisen from gene duplication and recombination. asm.org This allows for the incorporation of different amino acids at the exocyclic position. asm.org In contrast, the apt gene clusters in Nostoc PCC73102 and Nodularia spumigena lack this duplication. asm.org

Enzymatic Domains and Functional Roles in this compound Assembly

The assembly of this compound and its analogues is a modular process, with each domain of the NRPS enzyme playing a specific role. The core domains involved are:

Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid by converting it into an aminoacyl adenylate. mdpi.commdpi.comnih.gov

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the T-domain, which holds and transports the growing peptide chain between the catalytic sites of the NRPS. mdpi.commdpi.com

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid held by the upstream T-domain and the amino acid on the downstream T-domain. mdpi.commdpi.commdpi.com

Epimerase (E) Domain: This domain is responsible for converting an L-amino acid into its D-enantiomer. In anabaenopeptin biosynthesis, an E-domain in the second module is responsible for the presence of D-Lysine at position 2. mdpi.commdpi.com

Methyltransferase (M) Domain: This domain catalyzes the N-methylation of an amino acid. An M-domain is typically found at the C-terminus of the AptC protein, leading to a methylated amino acid at position 5. mdpi.commdpi.com

Thioesterase (TE) Domain: Located in the final module, the TE-domain is responsible for releasing the fully assembled peptide chain from the NRPS enzyme and catalyzing the final cyclization step to form the mature anabaenopeptin. nih.govmdpi.commdpi.com

The modular organization of the apt gene cluster in Planktothrix agardhii CYA126/8 provides a clear example of this functional division:

ApnA: A bimodular NRPS with two A-domains, two T-domains, one C-domain, and an E-domain. asm.org

ApnB: Contains one elongation module. asm.org

ApnC: A bimodular NRPS with the second module containing an N-methyltransferase domain. asm.org

ApnD: The termination module containing a thioesterase (TE) domain. asm.org

Table 1: Enzymatic Domains in Anabaenopeptin Biosynthesis and their Functions

| Domain | Abbreviation | Function |

|---|---|---|

| Adenylation | A | Recognizes and activates specific amino acids. mdpi.commdpi.comnih.gov |

| Thiolation / Peptidyl Carrier Protein | T / PCP | Covalently binds and transports the growing peptide chain. mdpi.commdpi.com |

| Condensation | C | Catalyzes the formation of peptide bonds. mdpi.commdpi.commdpi.com |

| Epimerase | E | Converts L-amino acids to D-amino acids (e.g., L-Lys to D-Lys). mdpi.commdpi.com |

| Methyltransferase | M | Adds a methyl group to an amino acid (N-methylation). mdpi.commdpi.com |

| Thioesterase | TE | Releases the final peptide and often catalyzes its cyclization. nih.govmdpi.com |

Substrate Specificity and Promiscuity of NRPS Adenylation Domains in Anabaenopeptin Synthesis

A key factor in the structural diversity of anabaenopeptins is the substrate specificity of the adenylation (A) domains. asm.orgnih.govmdpi.com While these domains generally exhibit high fidelity in selecting their cognate amino acid, some display a degree of "promiscuity," allowing them to activate multiple substrates. mdpi.comasm.org This relaxed specificity is a significant source of the various anabaenopeptin congeners produced by a single organism. asm.orgnih.gov

A notable example is the A-domain of the initiation module (ApnA A1), which activates the amino acid for the exocyclic position 1. asm.org In some Planktothrix strains, this single domain can activate both the chemically divergent amino acids Arginine (Arg) and Tyrosine (Tyr). asm.orgnih.gov Biochemical and phylogenetic analyses suggest that this promiscuity has evolved from an ancestral A-domain that was specific for Arg, with point mutations leading to the expanded substrate range. asm.orgnih.gov In fact, only three codons within the apnA A1 gene appear to be responsible for this remarkable change in specificity. nih.gov

This promiscuity is not limited to the initiation module. The co-production of anabaenopeptins A, B, F, and oscillamide Y by a single Planktothrix strain, which differ in amino acids at two separate positions, indicates that other A-domains within the NRPS assembly line can also exhibit relaxed substrate specificity. mdpi.com The ability of NRPS enzymes to incorporate structurally related amino acids, such as Valine, Isoleucine, and Leucine, at the same position in different peptide variants is a common feature in non-ribosomal peptide synthesis. nih.gov

Proposed Biosynthetic Pathways and Intermediate Compounds, including Hydantoin (B18101) Derivatives

The biosynthesis of anabaenopeptins is proposed to proceed through the synthesis of a linear hexapeptide, which is then cyclized to form the final product. researchgate.netmdpi.com Recent research has shed light on potential intermediates in this pathway, particularly the involvement of hydantoin derivatives. mdpi.comnih.gov

The discovery of hydantoin derivatives of anabaenopeptins A, B, and F in a Microcystis bloom suggests these compounds may be the missing link in the previously proposed biosynthetic route. mdpi.comsciprofiles.com These hydantoin structures are formed from a urea-type carbonyl, a carboxyamide, the alpha-carbon and alpha-amine of a variable amino acid, and the alpha-nitrogen of the lysine (B10760008) residue. mdpi.com

Several alternative biosynthetic routes have been proposed based on these findings: mdpi.com

Route A: Suggests that the carboxylation of the N-terminus, cyclization to the hydantoin derivative, opening of the hydantoin ring to form the ureido bridge, and subsequent cleavage and cyclization are all enzyme-mediated steps occurring in the final module of the NRPS. mdpi.com

Routes B-D: Propose the loading of a pre-synthesized N-carboxy or N-carboxy-phosphate amino acid onto the initial module of the NRPS. researchgate.net

The formation of the ureido bridge in anabaenopeptins is a key step. The presence of two distinct adenylation and condensation domains for the amino acids involved in the ureido bridge makes a mechanism similar to that of syringolin A biosynthesis, which uses a single domain, less likely. mdpi.com The involvement of the l-homophenylalanine (B555022) (l-Hph) biosynthetic pathway, encoded by the hphABCD gene cluster often found near the apt cluster, is also crucial. acs.org These enzymes are thought to provide substrates for both anabaenopeptin and spumigin biosynthesis. acs.org The production of l-Hph can involve the resolution of a hydantoin derivative as an intermediate step. asm.org

Genetic Evolution and Horizontal Gene Transfer Events in Anabaenopeptin Biosynthesis

The evolution of anabaenopeptin biosynthesis appears to be shaped by both gradual mutation and more dramatic events like horizontal gene transfer (HGT). frontiersin.orgresearchgate.netnih.gov Phylogenetic analysis of the apn A-domain sequences indicates that promiscuous A-domains, capable of activating multiple amino acids, have evolved from more specific ancestral domains through point mutations. asm.orgnih.gov This suggests a gradual evolutionary process driving the diversification of anabaenopeptin structures. researchgate.netresearchgate.net

Evidence for HGT is particularly strong when comparing the apn gene clusters of Planktothrix and Microcystis. frontiersin.orgnih.gov The high degree of similarity between the apn genes in these two genera, which is not observed for other NRPS gene clusters like the one for microcystin (B8822318) synthesis, strongly suggests a transfer event. frontiersin.orgnih.gov In fact, the flanking region at the 5' end of the apn gene cluster is identical between Planktothrix and a Microcystis strain. frontiersin.org This suggests that the entire gene cluster was transferred between these evolutionarily distant cyanobacterial lineages. mdpi.comresearchgate.net HGT is a significant mechanism for the spread of secondary metabolite biosynthetic pathways in bacteria, allowing for rapid acquisition of new metabolic capabilities. researchgate.netresearchgate.net

Structural Characterization and Diversity Within the Anabaenopeptin Class

General Anabaenopeptin Structural Framework: Cyclic Hexapeptides with Ureido Linkage

Anabaenopeptins are characterized by a unique cyclic structure. mdpi.com They are hexapeptides, meaning they are composed of six amino acid residues. researchgate.netmdpi.commdpi.com Five of these amino acids form a cyclic core, while the sixth is an exocyclic residue attached to the ring. mdpi.comfrontiersin.org A defining feature of the anabaenopeptin class is the ureido linkage that connects the exocyclic amino acid to the α-amino group of a conserved D-lysine (D-Lys) residue at position 2 of the peptide ring. mdpi.comfrontiersin.orgnih.gov The peptide ring itself is formed by the cyclization of the C-terminal carboxyl group of the amino acid at position 6 to the ε-amino group of the D-Lys at position 2. mdpi.commdpi.com

This fundamental structure can be represented as X¹-CO-[Lys²-X³-X⁴-MeX⁵-X⁶], where the portion in brackets denotes the cyclic part of the peptide. mdpi.comnih.gov The "X" represents variable amino acid residues at specific positions, which contributes to the vast diversity within this peptide family. mdpi.comnih.gov

Amino Acid Residue Variability and Post-Translational Modifications

The structural diversity of anabaenopeptins arises from the considerable variability of amino acid residues at positions 1, 3, 4, 5, and 6. mdpi.comfrontiersin.org While the D-Lys at position 2 and the ureido bond are conserved features in cyanobacterial anabaenopeptins, the other positions can be occupied by a wide array of both proteinogenic and non-proteinogenic amino acids. frontiersin.orgnih.gov

Common modifications and variations include:

N-methylation: The amino acid at position 5 is frequently N-methylated. mdpi.commdpi.com

Homo-amino acids: Position 4 often contains a homo-amino acid, such as homotyrosine or homophenylalanine. mdpi.commdpi.com

Exocyclic Variability: The exocyclic amino acid at position 1 (X¹) is particularly diverse and plays a crucial role in the biological activity of the molecule. frontiersin.orgnih.gov This position can be occupied by basic residues like arginine and lysine (B10760008), aromatic residues such as tyrosine and phenylalanine, or unpolar residues like isoleucine. nih.gov

This extensive variability is a result of the non-ribosomal peptide synthetase (NRPS) pathway responsible for their biosynthesis. frontiersin.orgnih.gov The relaxed substrate specificity of the NRPS enzymes allows for the incorporation of different amino acids, leading to the production of a multitude of structural variants, often within a single producing organism. asm.orgnih.gov

Defining Structural Features of Anabaenopeptin H, noting its Exocyclic Arginine Residue

This compound is a specific variant within the anabaenopeptin family. Its defining characteristic is the presence of an arginine (Arg) residue at the exocyclic position (X¹). nih.gov While other anabaenopeptins may feature tyrosine, phenylalanine, or other amino acids at this position, the exocyclic arginine is a key identifier for this compound and its close structural relatives like anabaenopeptin B. frontiersin.orgresearchgate.net

The presence of this basic amino acid residue significantly influences the molecule's properties. For instance, anabaenopeptins with an exocyclic arginine, such as this compound, have been shown to be potent inhibitors of certain enzymes, though their activity profile differs from variants with aromatic or aliphatic exocyclic residues. nih.gov

Methodologies for Structural Elucidation of Anabaenopeptins

The structural elucidation of anabaenopeptins, including this compound, relies on a combination of sophisticated analytical techniques.

| Methodology | Application in Anabaenopeptin Structural Analysis |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation and purification of different anabaenopeptin variants from complex mixtures, such as cyanobacterial extracts. nih.gov |

| Mass Spectrometry (MS) | Crucial for determining the molecular weight and elemental composition of the peptides. Tandem mass spectrometry (MS/MS) is extensively used to deduce the amino acid sequence by analyzing the fragmentation patterns of the molecule. mdpi.comnih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the three-dimensional structure and stereochemistry of the amino acid residues. mdpi.comacs.org It is often used to confirm the planar structure determined by MS and to establish the absolute configuration of the chiral centers. acs.org |

| Chemical Degradation | Involves breaking down the peptide into its constituent amino acids, which can then be identified using techniques like gas chromatography (GC) or HPLC. acs.org This helps in confirming the amino acid composition. |

These methods, often used in conjunction, allow for the unambiguous identification of known anabaenopeptins and the characterization of new structural variants. mdpi.comnih.gov

Nomenclature and Classification of Anabaenopeptin-like Peptides

The nomenclature of anabaenopeptins can be complex and is not always systematic. mdpi.com The first discovered compounds, anabaenopeptins A and B, were named after the producing organism, Anabaena flos-aquae. mdpi.com

Over time, structurally similar compounds isolated from other cyanobacterial genera have been given different names, leading to a variety of classifications. These include:

Oscillamides: Isolated from Planktothrix (Oscillatoria) species. mdpi.comresearchgate.net

Nodulapeptins: Found in Nodularia species. mdpi.com

Ferintoic acids: Discovered in Microcystis species. mdpi.com

Keramamides and Konbamide: Isolated from marine sponges, which may harbor symbiotic cyanobacteria. mdpi.comnih.gov

Despite the different names, these peptides all share the core anabaenopeptin structural framework of a cyclic hexapeptide with a ureido linkage. mdpi.comnih.gov To bring more consistency, newly identified anabaenopeptins are sometimes named with their molecular mass included. mdpi.com However, this can also be problematic as different amino acid combinations can result in the same molecular mass. mdpi.com Therefore, a comprehensive structural characterization remains essential for accurate classification.

Enzymatic Inhibition and Biochemical Mechanisms of Action of Anabaenopeptin H

Overview of Enzyme Inhibitory Profiles of Anabaenopeptins

Anabaenopeptins (APs) are a class of cyclic hexapeptides produced by cyanobacteria that exhibit a wide range of biological activities. mdpi.comresearchgate.netnih.gov These compounds are known to inhibit several types of enzymes, including proteases, phosphatases, and carboxypeptidases. mdpi.comfrontiersin.org The structural diversity within the anabaenopeptin family leads to a corresponding functional diversity, with different variants showing specificity towards different enzymes. nih.govfrontiersin.org For instance, some anabaenopeptins are potent inhibitors of serine proteases like trypsin and chymotrypsin (B1334515), while others target metalloenzymes such as carboxypeptidase A. frontiersin.orgnih.gov Additionally, certain anabaenopeptins have been found to inhibit serine/threonine protein phosphatases, including protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). frontiersin.orgmdpi.com This broad inhibitory profile suggests that anabaenopeptins play a role in chemical defense mechanisms for the producing cyanobacteria. frontiersin.org The inhibitory activity is a key feature of this peptide class, making them a subject of interest for potential pharmacological applications. mdpi.com

Carboxypeptidase Inhibition by Anabaenopeptin H, emphasizing Carboxypeptidase A activity

This compound is a known inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase. nih.govnih.gov It was isolated from the cultured cyanobacterium Oscillatoria agardhii (NIES-595) and identified as a potent CPA inhibitor. nih.gov However, its inhibitory potency is considered weaker compared to other anabaenopeptin variants. nih.govmdpi.com this compound, which has an arginine (Arg) residue in its exocyclic position, exhibits an IC₅₀ value of 3.4 µg/mL against CPA. nih.govnih.govmdpi.com In contrast, anabaenopeptins with aromatic or aliphatic amino acids like tyrosine (Tyr) or isoleucine (Ile) in the exocyclic position show significantly stronger CPA inhibition, with IC₅₀ values in the nanomolar range. nih.govmdpi.comresearchgate.net For example, anabaenopeptin G, which differs from this compound only by having a Tyr instead of an Arg at the exocyclic position, has an IC₅₀ of 0.0018 µg/mL. nih.gov This highlights the critical role of the exocyclic amino acid in determining the potency of carboxypeptidase A inhibition. nih.govresearchgate.net

Table 1: Carboxypeptidase A Inhibition by this compound and G

| Compound | Exocyclic Amino Acid | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| This compound | Arginine | 3.4 | nih.gov |

| Anabaenopeptin G | Tyrosine | 0.0018 | nih.gov |

Protein Phosphatase Inhibition by this compound and Analogues (e.g., PP1, PP2A)

Several anabaenopeptin analogues have demonstrated inhibitory activity against serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). researchgate.netfrontiersin.orgmdpi.com While specific data on this compound's direct inhibition of PP1 and PP2A is not extensively detailed in the provided context, the general class of anabaenopeptins is recognized for this activity. researchgate.netfrontiersin.org For example, anabaenopeptins A, B, and F, as well as oscillamide Y, are known to inhibit PP1. researchgate.netmdpi.com The inhibitory concentrations (IC₅₀) for these analogues against PP1 vary widely, indicating that structural differences significantly impact their potency. researchgate.net For instance, the IC₅₀ of anabaenopeptin B for PP1 is reported as 119,500 nM, while oscillamide Y has an IC₅₀ of 72.26 nM. researchgate.net This suggests that the structural features of this compound would also dictate its specific activity, or lack thereof, against these phosphatases.

Serine Protease Inhibition by this compound and Analogues (e.g., Elastase, Trypsin, Chymotrypsin)

The anabaenopeptin class of peptides includes variants that are effective inhibitors of serine proteases such as elastase, trypsin, and chymotrypsin. mdpi.comresearchgate.net However, studies on a range of anabaenopeptins isolated from Baltic Sea cyanobacteria, which included variants with exocyclic Phenylalanine (Phe), Ile, and Tyr, showed no inhibitory activity against chymotrypsin, trypsin, or thrombin. nih.gov Specific inhibitory activity for this compound against these serine proteases is not prominently reported. The focus of research on this compound has been more on its interaction with carboxypeptidases. nih.gov In contrast, other anabaenopeptins, such as oscillamide Y and schizopeptin, are noted as effective inhibitors of chymotrypsin and trypsin. asm.org This specificity in inhibition among different anabaenopeptin variants underscores the importance of the amino acid composition in determining their target protease. nih.gov

Structure-Activity Relationship Studies for this compound, focusing on the Role of Exocyclic Residues and Conserved D-Lys

The exocyclic residue plays a pivotal role in determining the inhibitory specificity and potency. frontiersin.org For carboxypeptidase A inhibition, a reverse order of potency has been observed, where anabaenopeptins with aromatic or aliphatic side chains at the exocyclic position (like Tyr in anabaenopeptin G) are much more potent than those with basic residues (like Arg in this compound). frontiersin.orgresearchgate.net Conversely, for carboxypeptidase B, anabaenopeptins with basic exocyclic residues like Arg or Lys are more potent inhibitors. frontiersin.org The cyclic part of the molecule, which acts as a plug in the active site of enzymes, also contributes to the binding and inhibitory activity. rcsb.org

Comparative Analysis of this compound Bioactivity with Other Anabaenopeptin Variants

A comparative analysis highlights the distinct bioactivity of this compound relative to other variants. Its weaker, yet still potent, inhibition of carboxypeptidase A (IC₅₀ of 3.4 µg/mL or 3700-10200 nM) contrasts sharply with the nanomolar inhibitory concentrations of anabaenopeptins G, I, and J, which possess exocyclic Tyr or Ile residues. researchgate.netnih.govresearchgate.net For example, anabaenopeptin G is approximately 1888 times more potent than this compound against CPA. nih.gov

This difference in potency is primarily attributed to the nature of the exocyclic amino acid. nih.govmdpi.com While this compound's exocyclic arginine makes it a less effective inhibitor of CPA, this same feature suggests it would be a more potent inhibitor of carboxypeptidase B, which prefers basic residues at the C-terminus of its substrates. frontiersin.org

Table 2: Comparative IC₅₀ Values of Anabaenopeptin Variants Against Carboxypeptidase A

| Anabaenopeptin Variant | Exocyclic Residue | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| This compound | Arginine | 3700–10200 | researchgate.net |

| Anabaenopeptin G | Tyrosine | 2–8 | researchgate.net |

| Anabaenopeptin I | Isoleucine | 7 | researchgate.net |

| Anabaenopeptin J | Isoleucine | 10 | researchgate.net |

Ecological Roles and Evolutionary Significance of Anabaenopeptins

Role as Defense Mechanisms in Cyanobacteria Against Predation and Parasites

Anabaenopeptins are recognized as a key component of the chemical defense arsenal (B13267) of cyanobacteria against a range of biological threats, including predation by zooplankton and parasitic infections. researchgate.netnih.govnih.gov Their inhibitory effects on various proteases, such as carboxypeptidases, and protein phosphatases contribute to their defensive capabilities. nih.govresearchgate.netfrontiersin.org

The production of anabaenopeptins can provide a protective advantage against grazers. researchgate.net For instance, studies have shown that anabaenopeptin-producing strains of Microcystis can inhibit the growth of freshwater amoeba, suggesting their importance in deterring protozoan grazers. The presence of these peptides in cyanobacterial extracts has been linked to a certain level of protection against some predators. researchgate.net

Furthermore, research on the cyanobacterium Planktothrix suggests that oligopeptides, including anabaenopeptins, can act as a defense mechanism against parasitic chytrid fungi. frontiersin.orgmdpi.comresearchgate.net Experiments using Planktothrix mutants unable to produce certain oligopeptides, including anabaenopeptins, revealed that these compounds can reduce the virulence of chytrid parasites, thereby enhancing the host's survival. researchgate.net This defense is thought to be particularly effective due to the intracellular localization of these compounds, which are released upon cell damage caused by predators or parasites. frontiersin.org

Table 1: Documented Defensive Roles of Anabaenopeptins

| Organism Exhibiting Defense | Threat Organism | Observed Effect |

| Microcystis flos-aquae | Freshwater amoeba | Inhibition of amoeba growth. |

| Microcystis strains | Acanthamoeba castellanii | Anabaenopeptin-producing strains caused the highest mortality rate. nih.gov |

| Planktothrix | Chytrid fungi (parasites) | Reduced virulence of parasites. researchgate.net |

Contribution to Cyanobacterial Adaptability and Competitive Advantage in Ecosystems

The production of anabaenopeptins is a significant factor in the ability of cyanobacteria to adapt to their environment and outcompete other microorganisms. researchgate.netnih.gov This competitive edge is achieved through several mechanisms, including allelopathy—the chemical inhibition of one organism by another. The inhibitory action of anabaenopeptins on proteases and phosphatases can disrupt the physiological processes of competing algae and other microorganisms, thereby hindering their growth and proliferation. researchgate.netnih.gov

The vast structural diversity of anabaenopeptins, with over 100 identified variants, allows cyanobacteria to produce a range of compounds with potentially different biological activities. researchgate.net This chemical diversity enhances their adaptability to various environmental pressures and competitive scenarios. researchgate.netnih.gov The production of these bioactive compounds is influenced by environmental factors, further highlighting their role in the dynamic adaptation of cyanobacteria. mdpi.comencyclopedia.pub

The ability to produce a cocktail of bioactive peptides, including different anabaenopeptin congeners, is considered advantageous for the producing organism in combating a variety of ecological challenges. frontiersin.org This chemical arsenal contributes to the dominance of certain cyanobacterial species in various aquatic ecosystems. researchgate.netnih.gov

Impact on Aquatic Ecosystem Dynamics, particularly in Harmful Algal Blooms

Anabaenopeptins are frequently detected in high concentrations during cyanobacterial harmful algal blooms (HABs), indicating their significant role in the ecology of these events. frontiersin.orgnih.gov While not as extensively studied for direct toxicity to humans as other cyanotoxins like microcystins, the ecological impact of anabaenopeptins is considerable. scholarlypublishingcollective.org

The presence of anabaenopeptins has been correlated with the triggering of cell lysis, which can lead to the collapse of cyanobacterial blooms. mdpi.com Furthermore, these compounds can accumulate in aquatic organisms. Studies have reported the presence of anabaenopeptins in the muscle tissue of wild-caught fish, raising concerns about their transfer through the food web. mdpi.comresearchgate.net The accumulation of these bioactive peptides in aquatic fauna can have unknown consequences for the health of these organisms and the broader ecosystem. researchgate.net Recent studies have also detected aerosolized anabaenopeptins in atmospheric particulate matter near lakes experiencing HABs, suggesting a potential pathway for wider environmental distribution. acs.org

Table 2: Reported Concentrations of Anabaenopeptins in Freshwater Systems

| Location | Anabaenopeptin Concentration | Key Findings |

| Greek Freshwater Bodies | >1000 µg·L−1 | Indicates potential impacts on ecology and food web structure. |

| Lake Erie, Western Basin | Almost 100 µg·L−1 | Concentration was nearly four times higher than microcystins. scholarlypublishingcollective.org |

| Grand Lake St. Marys, Ohio | 130 ± 20 μg/L (2019), 70 ± 20 μg/L (2022) | Dominated by AP-B in 2019 and AP-F in 2022. acs.org |

| Sau-Susqueda-El Pasteral Reservoirs, Spain | Unusually high intracellular concentrations (µg-mg/L) | High levels of anabaenopeptins A, B, C, and F detected. mdpi.com |

Evolutionary Implications of Anabaenopeptin Production and Gene Cluster Diversification

The evolution of anabaenopeptin production is a fascinating aspect of cyanobacterial adaptation. The genes responsible for their synthesis, the apn gene cluster, show significant diversity and evidence of evolutionary processes such as horizontal gene transfer (HGT) and gene deletion. frontiersin.orgnih.govnih.gov

The high similarity of apn genes between different cyanobacterial genera, such as Planktothrix and Microcystis, which are not closely related, strongly suggests that HGT has played a role in the dissemination of these genes. frontiersin.orgnih.govnih.gov This transfer of genetic material allows for the rapid acquisition of new metabolic capabilities, contributing to the adaptive radiation of cyanobacteria.

Within a single genus like Planktothrix, the distribution of the apn gene cluster varies among different lineages. Some lineages consistently possess the gene cluster, while in others, both strains with and without the genes are found, and some show evidence of gene cluster deletion. frontiersin.orgnih.govnih.gov This suggests that the production of anabaenopeptins is an adaptive trait that can be gained or lost depending on the ecological pressures faced by different populations.

The structural diversity of anabaenopeptins is a direct result of the evolution of the apn gene cluster. frontiersin.orgnih.gov The adenylation (A) domain of the apnA gene, which is responsible for selecting the exocyclic amino acid, has been shown to evolve through point mutations, leading to the production of different anabaenopeptin variants. frontiersin.orgnih.gov This diversification of anabaenopeptin structures likely provides a selective advantage by enabling cyanobacteria to target a broader range of proteases or to be effective against a more diverse array of predators and competitors. frontiersin.org Evolutionary analysis suggests that anabaenopeptin B, with Arginine in the exocyclic position, may be one of the ancestral forms. mdpi.com

Advanced Research Methodologies in Anabaenopeptin H Studies

Molecular Biology and Genomic Approaches (Gene Cluster Identification, Insertional Inactivation)

The biosynthesis of anabaenopeptins, including anabaenopeptin H, is orchestrated by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). mdpi.comnih.gov These are encoded by dedicated biosynthetic gene clusters (BGCs), often referred to as apt gene clusters. nih.govacs.org

Gene Cluster Identification: The identification of the anabaenopeptin gene cluster is primarily achieved through genome mining. acs.orgpreprints.org By using known apt gene sequences as queries, researchers can perform BLAST searches against the genomic data of cyanobacterial strains like Anabaena, Planktothrix, or Nostoc to locate homologous clusters. preprints.orgmdpi.comfrontiersin.org These clusters typically consist of several genes (apnA to apnE) that encode the NRPS modules. nih.govasm.org Each module is responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. mdpi.comnih.gov The modular architecture of these NRPSs, with their specific adenylation (A), thiolation (T), and condensation (C) domains, is a key reason for the vast structural diversity observed in anabaenopeptins. mdpi.comfrontiersin.org Some gene clusters have been found to contain alternative starter modules, which allow for the production of different anabaenopeptin variants within a single organism. mdpi.comresearchgate.net

Insertional Inactivation: To confirm the direct involvement of an identified gene cluster in this compound biosynthesis, researchers employ gene knockout techniques, specifically insertional inactivation. nih.govasm.org This process involves introducing a resistance cassette (e.g., for an antibiotic) into a key gene within the cluster, such as apnC, via homologous recombination. nih.govasm.org The successful integration of this cassette disrupts the gene's function. By comparing the metabolic profile of the resulting mutant with the wild-type strain, researchers can observe the absence of anabaenopeptin production. nih.govasm.org This provides conclusive evidence that the targeted gene cluster is responsible for the synthesis of these peptides. asm.org This technique was used to confirm the role of the apn gene cluster in Planktothrix agardhii and to create an anabaenopeptilide-deficient mutant in Anabaena strain 90. nih.govasm.org

Mass Spectrometry-Based Techniques for Identification and Quantification (LC-MS/MS, HPLC-HRMS/MS, Molecular Networking)

Mass spectrometry (MS) is an indispensable tool for the detection, identification, and quantification of this compound in complex biological extracts.

LC-MS/MS and HPLC-HRMS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HPLC-HRMS/MS) is the gold standard for analyzing anabaenopeptins. mdpi.commdpi.comnih.gov Chromatography, typically reversed-phase HPLC, separates the components of the cyanobacterial extract. nih.govuzh.ch The separated compounds are then ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer. nih.gov High-resolution instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements of the precursor ion ([M+H]⁺), which is crucial for determining the elemental composition. mdpi.comnih.gov Tandem MS (MS/MS) involves fragmenting the selected precursor ion and analyzing the resulting product ions. mdpi.commdpi.com This fragmentation pattern provides structural information that helps to elucidate the amino acid sequence of the peptide. nih.govmdpi.com This approach has been widely used to identify anabaenopeptin variants in various cyanobacterial samples. nih.govnih.gov

Molecular Networking: A more recent and powerful approach is MS/MS-based molecular networking. preprints.orgmdpi.com This bioinformatic technique organizes MS/MS data into visual networks where nodes represent parent masses and edges connect structurally similar molecules. mdpi.comresearchgate.net Anabaenopeptins, sharing a common core structure, tend to cluster together in these networks, facilitating the rapid identification of known variants and the discovery of novel, previously uncharacterized congeners like those containing tryptophan. preprints.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

While mass spectrometry is excellent for identification and sequencing, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete 3D structure elucidation of isolated compounds like this compound. nih.govmdpi.com After purification, a sample of the compound is analyzed using a suite of NMR experiments.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types of atoms present. nih.govoup.com Two-dimensional (2D) NMR experiments are then used to piece the structure together.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments reveal proton-proton couplings within each amino acid residue, helping to identify the individual spin systems of amino acids like Valine, Lysine (B10760008), and Homotyrosine. nih.govoup.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for establishing the sequence of the amino acids and confirming the connectivity through the ureido bond and the cyclic structure. mdpi.comoup.com

These combined NMR techniques allow for the unambiguous determination of the planar structure and the stereochemistry of this compound. nih.govacs.org

Biochemical Enzyme Assays for Activity Determination and Characterization

To understand the biological function of this compound, researchers use biochemical enzyme assays to measure its inhibitory activity against various enzymes. mdpi.comnih.gov Anabaenopeptins are well-known protease inhibitors, and this compound specifically shows potent activity against certain carboxypeptidases. mdpi.commdpi.com

The standard method involves an in vitro enzymatic assay. nih.gov In this setup, the target enzyme (e.g., carboxypeptidase A) is incubated with its specific substrate in the presence of varying concentrations of this compound. mdpi.comnih.gov The inhibitory effect is measured by monitoring the rate of substrate conversion, often through a change in absorbance or fluorescence. The results are typically expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Studies have shown that this compound, which has an Arginine residue in its exocyclic position, is a potent but weaker inhibitor of carboxypeptidase A compared to variants with Tyrosine or Isoleucine at the same position. mdpi.commdpi.comnih.gov For example, one study reported an IC₅₀ value of 3.4 µg/mL for this compound against carboxypeptidase A. mdpi.com

| Compound | Target Enzyme | Reported IC₅₀ Value |

|---|---|---|

| This compound | Carboxypeptidase A (CPA) | 3.4 µg/mL (3.7 µM) |

| Anabaenopeptin G (Tyr variant) | Carboxypeptidase A (CPA) | 0.002 µM |

Culturing and Extraction Methodologies for Cyanobacterial Metabolite Research

Obtaining sufficient quantities of this compound for structural and biological studies begins with the cultivation of the producing cyanobacterial strain and subsequent extraction of the compound.

Culturing: Cyanobacterial strains, such as those from the genera Anabaena or Planktothrix, are grown in controlled laboratory conditions. nih.govuzh.ch They are typically cultivated in a specific liquid growth medium (e.g., Z8 or BG-11 medium) under defined light intensity, temperature, and photoperiods. asm.orguzh.ch Studies have investigated how environmental factors like light and phosphate (B84403) levels can influence the production of anabaenopeptins, showing that peptide concentrations can vary significantly depending on growth conditions and the age of the culture. asm.orgnih.gov At the end of the growth phase, the cyanobacterial biomass is harvested, often by centrifugation, and then lyophilized (freeze-dried) for preservation and to facilitate extraction. nih.govnih.gov

Extraction: The extraction of anabaenopeptins from the lyophilized biomass is typically performed using aqueous organic solvents. nih.govresearchgate.net Aqueous methanol (B129727) (e.g., 75% methanol) is a common choice, and repeated extractions are often employed to maximize the yield. nih.govuibk.ac.at After extraction, the crude extract is clarified by centrifugation. nih.gov This complex mixture is then subjected to further purification steps. Solid-phase extraction (SPE) using cartridges like Oasis HLB is a common first step to concentrate the peptides and remove interfering substances. mdpi.com Final purification to isolate homogenous this compound is achieved through preparative high-performance liquid chromatography (HPLC), often using a C12 or C18 column. mdpi.comnih.gov

Future Perspectives and Unexplored Research Avenues for Anabaenopeptin H

Elucidation of Detailed Molecular Mechanisms of Action for Anabaenopeptin H

The primary known bioactivity of anabaenopeptins is the inhibition of various enzymes, particularly proteases and phosphatases. nih.govresearchgate.net this compound, isolated from the cyanobacterium Oscillatoria agardhii (NIES-595), is recognized as a potent inhibitor of carboxypeptidase A (CPA). acs.orgresearchgate.net However, compared to other anabaenopeptins featuring exocyclic residues like Isoleucine (Ile) or Tyrosine (Tyr), which exhibit IC₅₀ values in the low ng/mL range, this compound is a weaker, though still significant, inhibitor. nih.govmdpi.com Its inhibitory concentration (IC₅₀) against CPA has been reported as 3.4 μg/mL. nih.govmdpi.com This difference in potency, likely attributable to the exocyclic Arginine (Arg) residue in this compound, underscores the need for a more detailed mechanistic understanding. researchgate.netnih.gov

Future research should focus on several key questions:

Enzyme-Inhibitor Complex Structure: Determining the crystal structure of this compound in complex with carboxypeptidase A and other target enzymes would provide a precise, atomic-level view of the binding interactions. This would clarify the role of the exocyclic arginine and the cyclic peptide core in target recognition and inhibition.

Kinetics and Specificity: Comprehensive kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) for this compound against a wider array of proteases, including serine endopeptidases like trypsin and chymotrypsin (B1334515), and various protein phosphatases. nih.govdntb.gov.ua This would create a detailed specificity profile.

Structure-Activity Relationship (SAR): Systematic studies involving synthetic analogues of this compound are required. By modifying the exocyclic arginine and other amino acid residues within the cyclic structure, researchers can precisely map which structural components are critical for its inhibitory activity and potency.

| Inhibitor | Target Enzyme | IC₅₀ Value | Source |

| This compound | Carboxypeptidase A (CPA) | 3.4 µg/mL | nih.gov, mdpi.com |

| Anabaenopeptins (with exocyclic Ile/Tyr) | Carboxypeptidase A (CPA) | 0.0052–0.022 µg/mL | nih.gov, mdpi.com |

Comprehensive Understanding of Ecological Functions and Environmental Dynamics of this compound

The ecological purpose of anabaenopeptins remains largely speculative but is thought to involve chemical defense or population control. mdpi.commdpi.com Anabaenopeptins have demonstrated toxicity against zooplankton and crustaceans, suggesting a role in deterring grazers. nih.govresearchgate.net Furthermore, some variants have shown algaecidal properties, indicating a potential function in managing competing microbial populations. mdpi.com

For this compound specifically, research is needed to move from general theories to concrete evidence:

Producer-Grazer Interactions: Studies investigating the direct effect of purified this compound on relevant freshwater grazers (e.g., Daphnia) are essential to confirm its role as a defensive compound.

Allelopathic Effects: Experiments are required to determine if this compound exhibits allelopathic activity, either inhibiting or promoting the growth of other cyanobacteria, algae, or aquatic bacteria, which could influence the microbial community structure during blooms.

Environmental Fate and Transport: Monitoring campaigns in freshwater bodies, such as the five-year survey of Lake Greifensee in Switzerland, have begun to track the seasonal dynamics of various anabaenopeptins. acs.org Specific focus on the temporal and spatial distribution of this compound, especially during Planktothrix blooms, would provide critical data on its environmental concentration, stability, and persistence. acs.orgnih.gov

Regulatory Mechanisms Governing this compound Biosynthesis

Anabaenopeptins are synthesized by large, modular enzyme complexes called non-ribosomal peptide synthetases (NRPS), which are encoded by apt gene clusters. mdpi.commdpi.com The remarkable structural diversity of this peptide family stems from the relaxed substrate specificity of the NRPS enzymes and the presence of alternative starter modules in some producer strains, which can incorporate different amino acids at various positions. nih.govmdpi.com The production of these compounds is also known to be strongly influenced by environmental factors. encyclopedia.pub

While the general biosynthetic pathway is understood, the specific regulation of this compound production is an unexplored frontier:

Gene Cluster Identification: Although the apt gene cluster has been characterized in several cyanobacteria, the specific cluster responsible for producing this compound in organisms like Planktothrix agardhii needs to be definitively identified and sequenced. nih.govfrontiersin.org

Promoter Analysis and Transcriptional Regulation: Research into the promoter regions of the this compound biosynthetic genes is necessary to identify regulatory elements and the transcription factors that bind to them. This would reveal how environmental signals (e.g., light intensity, nutrient availability, grazing pressure) are translated into changes in gene expression and, consequently, peptide production.

Role of Specific NRPS Domains: The adenylation (A) domains of NRPS modules are responsible for selecting the amino acid substrates. frontiersin.org Molecular and genetic analysis of the A-domain within the this compound synthetase that incorporates arginine at the exocyclic position is crucial. Understanding its substrate specificity and comparing it to domains that incorporate tyrosine or other amino acids will explain how the production of different anabaenopeptin variants is controlled at the enzymatic level. asm.org

Discovery and Characterization of Novel this compound Analogues and Related Peptides

The structural diversity of anabaenopeptins is vast, with over 150 congeners identified. mdpi.com This diversity arises from variations in the amino acid residues at positions 1, 3, 4, 5, and 6. mdpi.com this compound is defined by an arginine residue at the exocyclic position (position 1). nih.gov The discovery of novel analogues, particularly those related to this compound, could provide new insights into structure-activity relationships and lead to the identification of compounds with unique bioactivities.

Future efforts in this area should include:

Targeted Genome Mining: Using the known this compound biosynthetic gene cluster as a query, bioinformatic tools like antiSMASH can be used to mine the growing databases of cyanobacterial genomes. researchgate.net This approach can predict the production of novel, structurally related peptides in other organisms, guiding their targeted isolation.

Advanced Mass Spectrometry and Molecular Networking: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with global natural products social molecular networking (GNPS) can be used to analyze extracts from diverse cyanobacterial strains. researchgate.net This allows for the rapid, untargeted detection of this compound and any co-occurring novel analogues, even at low concentrations.

Exploration of Underexplored Habitats: Isolating and screening cyanobacteria from extreme or unique environments may lead to the discovery of strains that produce novel this compound-like peptides with unusual structural modifications, as these habitats can drive the evolution of unique secondary metabolite pathways. nih.gov

Development of Advanced Analytical and Computational Strategies for Anabaenopeptin Research

Advancements in analytical and computational methods are essential to overcome the challenges associated with studying complex natural products like this compound.

Key areas for development include:

Quantitative Analytical Methods: While methods for detecting anabaenopeptins exist, the development and validation of robust, automated online solid-phase extraction (SPE) coupled with HPLC-high resolution tandem mass spectrometry (HRMS/MS) are needed for the high-throughput, sensitive quantification of this compound in complex environmental samples. chimia.ch This would improve the accuracy of environmental monitoring and risk assessment.

Computational Docking and Molecular Dynamics: Theoretical and computational methods can provide deep insights into the mechanisms of action. frontiersin.org Molecular dynamics simulations can be used to model the binding of this compound to its target enzymes, predicting key interactions and explaining its specific inhibitory profile.

Integrated 'Omics' Approaches: Combining genomics (to identify biosynthetic gene clusters), transcriptomics (to study gene expression under different conditions), and metabolomics (to measure peptide production) will provide a holistic view of this compound biosynthesis and its ecological role. This integrated approach can help correlate environmental stimuli with the activation of biosynthetic pathways and the subsequent ecological impact of the produced peptide.

Q & A

Q. What are the primary structural features of anabaenopeptin H, and how are they elucidated experimentally?

this compound is a cyclic peptide containing amino acid residues such as lysine (Lys), isoleucine (Ile), and leucine (Leu), with an N-methyl group modifying one residue. Structural elucidation typically involves high-resolution mass spectrometry (HR-MS) for molecular formula determination (e.g., C₄₆N₇O₇) and nuclear magnetic resonance (NMR) spectroscopy to resolve cyclic connectivity and residue stereochemistry. Comparative analysis with related peptides (e.g., orbiculamide A) aids in identifying conserved motifs .

Q. How is this compound detected and quantified in cyanobacterial extracts?

Detection relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with targeted screening for pseudo-molecular ions (e.g., [M+H]⁺). Quantification uses calibration curves from purified standards or relative signal intensity comparisons in untargeted metabolomics. Co-occurrence with microcystins (MCs) and aeruginosins in cyanobacterial biomass necessitates careful chromatographic separation to avoid interference .

Advanced Research Questions

Q. What methodological approaches are used to assess the bioactivity of this compound against microbial targets?

Bioactivity studies employ dose-response assays (e.g., MIC/MBC for antimicrobial activity) using standardized microbial strains. Enzymatic inhibition assays (e.g., proteases) are conducted with fluorogenic substrates to quantify inhibition kinetics. Structural analogs (e.g., anabaenopeptin B) are tested in parallel to establish structure-activity relationships (SARs) .

Q. How can researchers investigate the biosynthesis pathway of this compound in cyanobacteria?

Biosynthetic gene clusters (BGCs) are identified via genome mining using tools like antiSMASH. Heterologous expression of putative nonribosomal peptide synthetase (NRPS) genes in model organisms (e.g., E. coli) validates enzyme function. Isotopic labeling experiments trace precursor incorporation (e.g., ¹³C-labeled amino acids) to confirm biosynthetic steps .

Q. What strategies resolve contradictions in reported ecological roles of this compound?

Discrepancies (e.g., allelopathic vs. nutrient-scavenging roles) are addressed through multi-omics integration: transcriptomics to link peptide production with environmental stressors (e.g., nitrogen limitation) and metabolomics to correlate abundance with co-occurring metabolites. Controlled lab experiments under varying nutrient conditions isolate specific ecological functions .

Q. How does this compound interact with other cyanopeptides in ecological or toxicological contexts?

Synergistic or antagonistic effects are tested via combinatorial bioassays. For example, co-administration of this compound with MC-LR in cytotoxicity assays (e.g., using hepatocyte lines) evaluates combined toxicity. Molecular docking studies predict competitive binding at shared molecular targets (e.g., protein phosphatases) .

Q. What analytical challenges arise in distinguishing this compound from its structural analogs?

Challenges include near-identical MS/MS fragmentation patterns and NMR chemical shifts among analogs (e.g., anabaenopeptin B). Solutions involve advanced techniques: ion mobility spectrometry (IMS) for conformational separation, and quantum mechanical calculations to predict NMR spectra of hypothetical structures .

Q. How can structural modifications of this compound enhance its bioactivity or stability?

Semi-synthetic modifications (e.g., acetylation of lysine residues) are guided by SAR studies. Stability is assessed via simulated gastrointestinal fluid assays or UV exposure tests. Computational tools (e.g., molecular dynamics simulations) predict the impact of modifications on peptide conformation and target binding .

Q. What role does this compound play in cyanobacterial quorum sensing or communication?

Hypothesis-driven experiments include knockout mutants of this compound BGCs to observe phenotypic changes (e.g., biofilm formation). Metabolite profiling of wild-type vs. mutant strains under co-culture conditions identifies signaling molecules regulated by the peptide .

Q. How can predictive modeling improve the discovery of this compound analogs in understudied cyanobacteria?

Molecular networking (GNPS platform) clusters MS/MS data from diverse cyanobacterial strains to identify analogs. Machine learning models trained on known anabaenopeptin MS/MS spectra predict novel variants, prioritizing strains for targeted isolation .

Methodological Notes

- Data Reproducibility : Detailed experimental protocols (e.g., LC-MS parameters, assay conditions) must be included in supplementary materials to enable replication .

- Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address conflicting data .

- Ethical Compliance : Ensure proper citation of prior work and adherence to chemical safety protocols during toxin handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.